Apalcillin (CAS 63469-19-2) is a semisynthetic, broad-spectrum naphthyridine-penicillin (acylureidopenicillin) primarily utilized as a highly specialized reference standard in antimicrobial susceptibility testing (AST) and pharmacokinetic research [1]. While structurally related to mainstream penicillins like piperacillin and carbenicillin, Apalcillin is distinguished by its exceptional baseline potency against non-fermenting Gram-negative bacilli, particularly Pseudomonas aeruginosa and Acinetobacter species [2]. For procurement professionals and laboratory managers, this compound is selected not for general broad-spectrum use, but for its distinct protein-binding profile, non-renal clearance mechanisms, and specific beta-lactamase stability, making it an indispensable benchmark material for complex resistance profiling and in vitro assay calibration[1].
Substituting Apalcillin with more readily available in-class analogs, such as piperacillin or carbenicillin, severely compromises assay precision in specialized microbiological and pharmacokinetic workflows [1]. Although these compounds share a similar broad-spectrum mechanism, Apalcillin possesses a fundamentally different metabolic and stability profile, including nearly double the serum protein binding of piperacillin and a predominantly non-renal clearance pathway [2]. Furthermore, its unique resistance to specific beta-lactamase enzymes, such as PSE-2, means that utilizing a generic substitute in resistance screening panels or enzyme hydrolysis assays will yield skewed minimum inhibitory concentration (MIC) data and inaccurate characterizations of bacterial resistance mechanisms [1].
In large-scale quantitative susceptibility testing involving 6,797 bacterial isolates, Apalcillin demonstrated significantly higher in vitro potency against Pseudomonas aeruginosa compared to its closest commercial substitute, piperacillin [1]. This marked difference establishes Apalcillin as a necessary inclusion for microdilution panels targeting highly resistant non-fermenters.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) against P. aeruginosa |
| Target Compound Data | 2.0 µg/mL |
| Comparator Or Baseline | Piperacillin (64.0 µg/mL) |
| Quantified Difference | 32-fold lower MIC90 for Apalcillin |
| Conditions | Standardized quantitative microdilution susceptibility tests across four independent medical centers |
Procurement of Apalcillin is essential for AST panel manufacturers and researchers who require a highly potent baseline standard to accurately calibrate resistance thresholds in pseudomonal isolates.
Pharmacokinetic modeling reveals that Apalcillin possesses a fundamentally different distribution and clearance mechanism compared to piperacillin, driven by its exceptionally high serum protein binding and predominant non-renal clearance pathway [1].
| Evidence Dimension | Serum protein binding and clearance pathway |
| Target Compound Data | 86% protein binding; 79% non-renal clearance |
| Comparator Or Baseline | Piperacillin (48% protein binding; predominantly renal clearance) |
| Quantified Difference | 1.8x higher protein binding and substantially lower renal clearance compared to piperacillin |
| Conditions | Two-compartment open model pharmacokinetic analysis following intravenous administration |
This distinct metabolic profile makes Apalcillin an indispensable reference standard for in vitro and in vivo PK/PD studies evaluating the hepatic metabolism of highly protein-bound beta-lactams.
When evaluating hydrolysis rates using beta-lactamase preparations from gram-negative bacilli, Apalcillin exhibited significantly greater enzymatic stability against the PSE-2 enzyme derived from P. aeruginosa than standard acylureidopenicillins [1].
| Evidence Dimension | Resistance to PSE-2 beta-lactamase hydrolysis |
| Target Compound Data | Highly resistant to PSE-2 hydrolysis |
| Comparator Or Baseline | Piperacillin and Azlocillin (rapidly hydrolyzed by PSE-2) |
| Quantified Difference | Categorically higher enzymatic stability against specific pseudomonal beta-lactamases |
| Conditions | In vitro hydrolysis assay utilizing six distinct beta-lactamase preparations from gram-negative bacilli |
Researchers formulating selective microbiological media or designing enzyme inhibition assays must procure Apalcillin to ensure stability in the presence of PSE-2 producing strains.
In studies utilizing clinical isolates of Enterobacteriaceae, Apalcillin demonstrated significantly lower inducer activity for cephalosporinase (CSase) production compared to older penicillins, maintaining stability in growing cultures of CSase-producing strains[1].
| Evidence Dimension | Cephalosporinase (CSase) induction activity |
| Target Compound Data | Low CSase inducer activity |
| Comparator Or Baseline | Ampicillin and Carbenicillin (high CSase inducer activity) |
| Quantified Difference | Categorically lower induction of CSase, preventing artificial upregulation of beta-lactamase during testing |
| Conditions | In vitro induction assays using clinical isolates of Proteus spp., Enterobacter cloacae, and Serratia marcescens |
Apalcillin is the optimal substrate for studying intrinsic resistance mechanisms without confounding the assay through the artificial upregulation of beta-lactamase production.
Due to its 32-fold lower MIC90 against Pseudomonas aeruginosa compared to piperacillin, Apalcillin is a critical inclusion in customized AST microdilution panels and disk diffusion assays. It provides a highly sensitive baseline for characterizing multi-drug resistant non-fermenting Gram-negative bacilli in clinical microbiology research [1].
With its distinct 86% protein binding and 79% non-renal clearance profile, Apalcillin serves as an essential comparator compound in in vitro and in vivo PK/PD studies. It is specifically procured to evaluate the hepatic metabolism, distribution, and half-life of highly protein-bound beta-lactams where standard renally-cleared analogs would fail as accurate models [2].
Leveraging its unique resistance to PSE-2 hydrolysis and low cephalosporinase induction, Apalcillin is utilized as a specialized substrate in biochemical assays. It allows researchers to accurately differentiate beta-lactamase enzyme classes (e.g., Type 1 vs. PSE-2) in complex clinical isolates without artificially inducing further enzyme production during the assay [3].